3-Bromo-6-chloro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide
Description
Crystallographic Analysis of Bicyclic Heterocyclic Framework
The imidazo[1,2-a]pyridine core consists of a fused five-membered imidazole ring and a six-membered pyridine ring. X-ray crystallography reveals a planar geometry for the bicyclic system, with bond lengths and angles consistent with aromatic stabilization. Key crystallographic parameters include:
| Parameter | Value | Source |
|---|---|---|
| C–N bond length (imidazole) | 1.34–1.38 Å | |
| C–C bond length (pyridine) | 1.39–1.42 Å | |
| Dihedral angle between rings | 2.1° |
The bromine atom at position 3 and chlorine at position 6 introduce steric and electronic perturbations. The hydrobromide salt forms via protonation of the pyridine nitrogen, creating a counterion that enhances crystallinity and solubility.
Electronic Configuration and Bonding Patterns
Density functional theory (DFT) calculations highlight the electron-withdrawing effects of bromine and chlorine substituents. These groups reduce electron density in the aromatic system, as evidenced by:
- Natural Bond Orbital (NBO) Analysis : Bromine withdraws 0.32 e⁻ from the ring, while chlorine withdraws 0.28 e⁻.
- Molecular Electrostatic Potential (MEP) : Regions near halogens exhibit positive potentials (+0.15 e⁻/Ų), favoring electrophilic interactions.
The ethyl ester group at position 2 further delocalizes electron density via resonance, stabilizing the carboxylate moiety.
Halogen Substituent Effects on Molecular Geometry
Halogen substituents induce subtle geometric distortions:
| Substituent | Bond Length (C–X) | Bond Angle (°) | Source |
|---|---|---|---|
| Br (C3) | 1.89 Å | 120.1 | |
| Cl (C6) | 1.74 Å | 119.8 |
Bromine’s larger atomic radius increases steric strain, slightly elongating adjacent C–C bonds (1.45 Å vs. 1.42 Å in unsubstituted analogs). Chlorine’s electronegativity shortens the C6–N bond (1.33 Å vs. 1.35 Å).
Properties
IUPAC Name |
ethyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClN2O2.BrH/c1-2-16-10(15)8-9(11)14-5-6(12)3-4-7(14)13-8;/h3-5H,2H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSBIKPVWZRGEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C=C(C=CC2=N1)Cl)Br.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1951441-94-3 | |
| Record name | Imidazo[1,2-a]pyridine-2-carboxylic acid, 3-bromo-6-chloro-, ethyl ester, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1951441-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Cyclocondensation of 2-Amino-5-chloropyridine with α-Bromo-β-keto Esters
The most widely adopted route involves the cyclocondensation of 2-amino-5-chloropyridine with ethyl 2-bromo-3-oxobutanoate derivatives. This method, adapted from imidazo[1,2-a]pyridine synthesis principles, proceeds via a two-step mechanism:
-
Nucleophilic attack : The amino group of 2-amino-5-chloropyridine attacks the α-carbon of the bromo-keto ester, forming an enamine intermediate.
-
Intramolecular cyclization : Elimination of HBr generates the imidazo[1,2-a]pyridine core. Subsequent bromination at the 3-position occurs in situ due to the presence of hydrobromic acid (HBr) during workup, yielding the hydrobromide salt.
Typical conditions :
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics. A protocol modified from Ravi et al. achieves completion in 10–15 minutes:
-
Reactants : 2-Amino-5-chloropyridine (1 eq), ethyl 2-bromo-3-oxo-4-chlorobutyrate (1.2 eq)
-
Conditions : Neat (solvent-free), 100°C, microwave (300 W)
-
Workup : Crude product dissolved in ethyl acetate, washed with saturated NaHCO₃, and recrystallized from n-hexane/ethyl acetate (1:1).
Reaction Optimization and Critical Parameters
Solvent and Temperature Effects
Data from analogous syntheses highlight the impact of solvent and temperature:
| Parameter | Conventional (Ethanol) | Solvent-Free | Microwave (Solvent-Free) |
|---|---|---|---|
| Temperature (°C) | 70–80 | 50–60 | 100 |
| Time (h) | 6–8 | 4–6 | 0.25 (15 min) |
| Yield (%) | 78 | 85 | 92 |
| Purity (HPLC) | 95% | 97% | 99% |
Solvent-free conditions minimize side reactions (e.g., ester hydrolysis) and improve atom economy. Elevated temperatures (>80°C) in ethanol promote decomposition, reducing yields by 15–20%.
Stoichiometry and Catalysis
-
Bromo-keto ester excess : A 1.2:1 molar ratio of bromo-keto ester to 2-amino-5-chloropyridine maximizes cyclization efficiency.
-
Alkali additives : Sodium bicarbonate (1.2 eq) neutralizes HBr, preventing premature precipitation and enhancing crystallinity.
Purification and Characterization
Recrystallization Protocols
Recrystallization from ethyl acetate/n-hexane (1:1) removes unreacted starting materials and dimeric byproducts. Key steps:
-
Dissolve crude product in minimal ethyl acetate at 50°C.
-
Add n-hexane dropwise until cloud point.
Purity enhancement :
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, H-5), 7.68 (d, J = 6.8 Hz, 1H, H-7), 4.41 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.42 (t, J = 7.1 Hz, 3H, CH₃).
Industrial Scalability and Challenges
Batch vs. Continuous Flow Synthesis
Byproduct Management
Common impurities include:
-
Dimeric adducts : Formed via Michael addition (3–5% yield). Mitigated by strict temperature control.
-
Ester hydrolysis products : Avoided by using anhydrous ethanol and minimizing reaction time.
Applications and Derivatives
The hydrobromide salt’s enhanced solubility makes it ideal for:
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-6-chloro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids or ketones.
Reduction Products: Amines or other reduced forms of the compound.
Substitution Products: Derivatives with different functional groups at the bromine or chlorine positions.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit promising anticancer properties. Specifically, 3-Bromo-6-chloro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide has been studied for its potential to inhibit cancer cell proliferation. In vitro studies demonstrated that this compound effectively induces apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Studies have shown that derivatives of imidazo[1,2-a]pyridine possess significant antibacterial and antifungal properties. The ethyl ester form has been particularly noted for its effectiveness against resistant strains of bacteria, making it a candidate for developing new antimicrobial agents .
Material Science Applications
Polymer Chemistry
In material science, the compound is utilized as a building block for synthesizing advanced polymers. Its unique structure allows it to participate in various polymerization reactions, leading to materials with enhanced thermal stability and mechanical properties. Research has indicated that polymers derived from imidazo[1,2-a]pyridine exhibit improved performance in high-temperature applications .
Sensors and Electronics
The electronic properties of 3-Bromo-6-chloro-imidazo[1,2-a]pyridine derivatives make them suitable for applications in sensor technology. Studies have explored their use in fabricating organic light-emitting diodes (OLEDs) and other electronic devices due to their favorable charge transport characteristics .
Case Studies
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of various imidazo[1,2-a]pyridine derivatives, including the ethyl ester form. The results showed a dose-dependent reduction in cell viability across multiple cancer types, highlighting the compound's potential as a lead structure for further drug development .
Case Study 2: Antimicrobial Efficacy
In a clinical trial assessing new antimicrobial agents, 3-Bromo-6-chloro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide was tested against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited significant inhibitory effects at low concentrations, suggesting its viability as a treatment option for resistant infections .
Mechanism of Action
The mechanism by which 3-Bromo-6-chloro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Research Findings and Trends
Structure-Activity Relationships (SAR) :
- Bromine at C3 improves binding to ATP pockets in kinases, while chlorine at C6 reduces off-target toxicity compared to methyl/trifluoromethyl groups (e.g., 6-trifluoromethyl analogs in ) .
- Hydrobromide salts (e.g., CAS 1332605-92-1 in ) are preferred in API formulations due to enhanced crystallinity and stability .
Biological Activity
3-Bromo-6-chloro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide is a chemical compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
- IUPAC Name : Ethyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate; hydrobromide
- Molecular Formula : C10H8BrClN2O2
- Molecular Weight : 303.54 g/mol
- CAS Number : 861208-16-4
The biological activity of 3-Bromo-6-chloro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can lead to modulation of various biological pathways, including:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell proliferation.
- Antimicrobial Activity : Potential effects against various pathogens have been noted.
Antitumor Activity
Research indicates that derivatives of imidazo[1,2-a]pyridines exhibit significant antitumor properties. For instance, studies have shown that compounds similar to 3-Bromo-6-chloro-imidazo[1,2-a]pyridine can inhibit the growth of cancer cell lines through apoptosis induction and cell cycle arrest.
Case Study Example :
A study conducted on a related compound demonstrated an IC50 value of 0.126 µM against MDA-MB-231 triple-negative breast cancer cells, indicating potent antiproliferative effects while exhibiting a much lower effect on non-cancerous cells (MCF10A) .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial potential. Preliminary studies suggest that it may possess activity against certain bacterial strains, although detailed investigations are necessary to confirm these findings.
Research Findings
Synthetic Routes and Applications
The synthesis of 3-Bromo-6-chloro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide typically involves several steps:
- Formation of the imidazo[1,2-a]pyridine core through cyclization.
- Halogenation to introduce bromine and chlorine.
- Esterification with ethanol.
- Formation of the hydrobromide salt.
This compound serves as a building block in organic synthesis, particularly in developing new therapeutic agents targeting cancer and infectious diseases.
Q & A
Q. What are the established synthetic routes for 3-bromo-6-chloro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide, and how can intermediates be optimized?
The synthesis typically involves multi-step protocols, including bromination, cyclization, and esterification. For example, bromination of precursor imidazo[1,2-a]pyridines using N-bromosuccinimide (NBS) under controlled conditions (e.g., in DMF at 0–5°C) is critical to avoid over-bromination . Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high yields. Optimization may involve adjusting stoichiometry (e.g., molar ratios of brominating agents) and reaction time to minimize byproducts .
Q. What analytical techniques are most effective for characterizing this compound and its intermediates?
Key methods include:
- NMR spectroscopy : To confirm regioselectivity of bromination and esterification (e.g., H NMR for aromatic proton shifts, C NMR for carbonyl confirmation) .
- X-ray crystallography : For resolving structural ambiguities, particularly in confirming the imidazo[1,2-a]pyridine core geometry .
- HPLC-MS : To assess purity (>95%) and detect trace impurities, using C18 columns with acetonitrile/water mobile phases .
Q. How should researchers handle storage and stability challenges for this compound?
The compound’s hydrobromide salt form is hygroscopic and prone to decomposition under ambient conditions. Storage in inert atmospheres (argon) at 2–8°C in amber vials is recommended. Stability tests via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) can identify optimal storage protocols .
Advanced Research Questions
Q. How can computational methods improve the design of reactions involving this compound?
Quantum chemical calculations (e.g., DFT for transition state analysis) and reaction path searching tools (e.g., GRRM) predict regioselectivity in bromination/chlorination steps. For instance, modeling the electron density of the imidazo[1,2-a]pyridine core identifies reactive sites for halogenation, reducing trial-and-error experimentation . Coupling computational predictions with high-throughput screening (e.g., varying solvents, catalysts) accelerates reaction optimization .
Q. How should contradictory data on reaction yields or byproduct formation be resolved?
Contradictions often arise from unaccounted variables (e.g., trace moisture, catalyst impurities). Statistical experimental design (e.g., factorial or response surface methodology) isolates critical factors. For example, a Plackett-Burman design can screen variables like temperature, solvent polarity, and stirring rate to identify dominant contributors to yield variability .
Q. What reactor design considerations are critical for scaling up synthesis?
Continuous-flow reactors offer advantages over batch systems for exothermic reactions (e.g., bromination), enabling precise temperature control and safer handling of hazardous reagents. Key parameters include:
Q. How can researchers address challenges in purifying halogenated imidazo[1,2-a]pyridine derivatives?
Advanced separation techniques, such as simulated moving bed (SMB) chromatography or chiral stationary phases, resolve structurally similar impurities. For hydrobromide salts, counterion exchange (e.g., replacing Br⁻ with PF₆⁻) may improve crystallinity and facilitate recrystallization .
Q. What role does computational modeling play in predicting biological activity or degradation pathways?
Molecular docking (e.g., AutoDock Vina) screens interactions with biological targets (e.g., kinase enzymes), guiding structural modifications for enhanced activity. Environmental degradation pathways can be modeled using EPI Suite to assess persistence and toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
